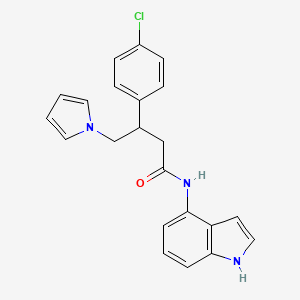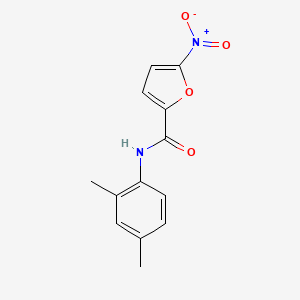![molecular formula C23H24N4O2 B14938798 N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B14938798.png)
N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a quinazolinone derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the two components . The reaction is usually carried out under mild conditions, and the product is purified through standard chromatographic techniques.
Analyse Des Réactions Chimiques
N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The quinazolinone moiety can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The quinazolinone moiety may also contribute to its biological activity by interacting with different enzymes and proteins.
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives such as N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide and N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide . These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their biological activities and applications. The unique combination of the indole and quinazolinone moieties in N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C23H24N4O2 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-[1-(2-methylpropyl)indol-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C23H24N4O2/c1-16(2)14-26-12-10-17-20(8-5-9-21(17)26)25-22(28)11-13-27-15-24-19-7-4-3-6-18(19)23(27)29/h3-10,12,15-16H,11,13-14H2,1-2H3,(H,25,28) |
Clé InChI |
RHLGNCSTGUSJBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B14938719.png)
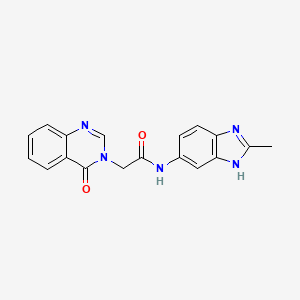
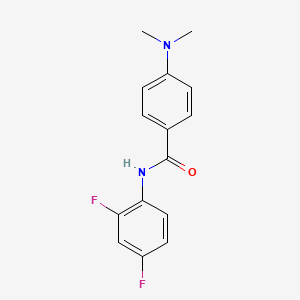
![Ethyl 2-({[1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B14938730.png)
![2,6-dichloro-N-(2,6-dichlorobenzoyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14938738.png)
![methyl N-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]phenylalaninate](/img/structure/B14938746.png)
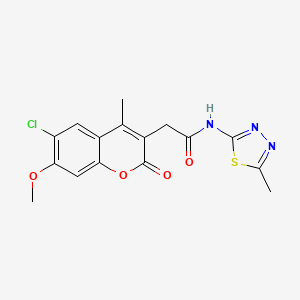
![ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14938755.png)
![2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B14938770.png)
![methyl 4-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate](/img/structure/B14938776.png)
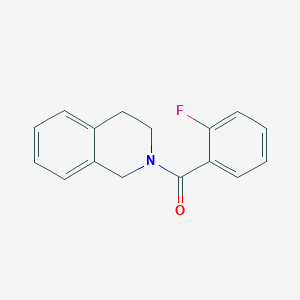
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B14938791.png)
